C18H12ClF6N5OS chemical structure and properties
C18H12ClF6N5OS chemical structure and properties
C18H12ClF6N5OS: Structural Profiling, Synthesis, and Pharmacological Potential of a Highly Substituted 1,2,4-Triazole-Thioacetamide
Executive Summary
The compound C18H12ClF6N5OS (PubChem CID 1980288; CAS 228580-45-8), systematically named N-[3,5-bis(trifluoromethyl)phenyl]-2-[[5-(6-chloropyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide, is a highly functionalized, multi-pharmacophore scaffold. Frequently encountered in high-throughput screening (HTS) libraries, this molecule integrates four distinct chemical domains designed to maximize target engagement, metabolic stability, and membrane permeability. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its potential applications in early-stage drug discovery.
Part 1: Physicochemical Profiling and Pharmacophore Mapping
To understand the pharmacological potential of C18H12ClF6N5OS, it is critical to deconstruct its physicochemical properties and the specific roles of its constituent pharmacophores.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics that dictate the compound's pharmacokinetic behavior:
| Property | Value | Implication for Drug Design |
| Chemical Formula | C18H12ClF6N5OS | Highly halogenated, indicating strong lipophilicity. |
| Molecular Weight | 495.83 g/mol | Near the upper limit of Lipinski’s Rule of 5; optimized for potent binding. |
| PubChem CID | 1980288 | Unique identifier for structural verification. |
| CAS Registry Number | 228580-45-8 | Standardized chemical registry identifier. |
| Hydrogen Bond Donors | 1 | Single amide NH ensures limited desolvation penalty upon binding. |
| Hydrogen Bond Acceptors | 8 | Multiple N and O atoms provide diverse anchoring points in target pockets. |
| Rotatable Bonds | 6 | Moderate flexibility allows conformational adaptation without excessive entropic cost. |
| Topological Polar Surface Area | ~90 Ų | Optimal for cellular permeability; suggests potential for intracellular targeting. |
Pharmacophore Deconstruction
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3,5-Bis(trifluoromethyl)phenyl Group: The incorporation of the 3,5-bis(CF3)phenyl moiety is a classical medicinal chemistry strategy to enhance lipophilicity and metabolic stability. By blocking the metabolically vulnerable meta positions and exerting a strong electron-withdrawing effect, this group increases passive membrane permeability and lowers the pKa of the adjacent amide NH, strengthening its hydrogen-bond donor capacity. This specific motif has been proven to significantly enhance the efficacy of [1].
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1,2,4-Triazole Core: Acting as a versatile bioisostere for amides and esters, the 1,2,4-triazole ring provides a rigid, aromatic scaffold. It orientates the appended functional groups while offering multiple nitrogen atoms capable of acting as hydrogen-bond acceptors.
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Thioacetamide Linker: The flexible -S-CH2-CO-NH- chain serves as a conformational hinge. The sulfur atom can engage in specific interactions with cysteine-rich domains or metal ions within metalloenzymes, a feature extensively validated in [2].
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6-Chloropyridin-3-yl Moiety: The chloropyridine ring introduces a vector for halogen bonding and π−π stacking interactions. The chlorine atom also modulates the electron density of the pyridine ring, potentially improving the compound's pharmacokinetic profile by reducing basicity.
Part 2: Mechanistic Pathway & Target Engagement
The logical relationship between the compound's structural domains and its downstream pharmacological effects is visualized below. Each pharmacophore contributes synergistically to achieve target blockade.
Mechanistic pathway illustrating the synergistic pharmacophore contributions of C18H12ClF6N5OS.
Part 3: Validated Synthetic Methodology
To ensure reproducibility and scientific integrity, the synthesis of C18H12ClF6N5OS must be approached as a self-validating system. The following 3-step convergent synthesis includes explicit causality for reagent selection and analytical checkpoints to verify success at each stage.
Step 1: Synthesis of the Triazole-Thiol Core
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Objective: Construct the 5-(6-chloropyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol intermediate.
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Causality: Reacting 6-chloronicotinic acid hydrazide with methyl isothiocyanate forms a thiosemicarbazide intermediate. A strong base (e.g., 2M NaOH) is required to catalyze the intramolecular cyclization, driving the formation of the thermodynamically stable 1,2,4-triazole ring.
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Protocol:
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Dissolve 6-chloronicotinic acid hydrazide (1.0 eq) in absolute ethanol.
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Add methyl isothiocyanate (1.1 eq) dropwise at room temperature and reflux for 4 hours.
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Cool the mixture, collect the thiosemicarbazide precipitate by filtration, and resuspend in 2M NaOH.
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Reflux for an additional 6 hours, cool to 0°C, and acidify with 1M HCl to pH 4 to precipitate the triazole-thiol.
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Validation Checkpoint: Perform LC-MS to confirm the exact mass of the intermediate. 1 H NMR must show the disappearance of the hydrazide NH protons and the emergence of a distinct N-methyl singlet at ~3.5 ppm.
Step 2: Preparation of the Alkylating Agent
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Objective: Synthesize 2-chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide.
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Causality: The 3,5-bis(trifluoromethyl)aniline is highly electron-deficient and weakly nucleophilic. Therefore, highly reactive chloroacetyl chloride must be used in the presence of a non-nucleophilic base (triethylamine) to neutralize the HCl byproduct and prevent protonation of the aniline.
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Protocol:
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Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
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Slowly add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.
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Stir at room temperature for 2 hours.
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Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over MgSO 4 , and concentrate in vacuo.
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Validation Checkpoint: Use IR spectroscopy to confirm the appearance of a strong amide carbonyl stretch at ~1680 cm −1 . TLC should indicate complete consumption of the starting aniline.
Step 3: Thioetherification (Final Coupling)
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Objective: Couple the intermediates to yield C18H12ClF6N5OS.
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Causality: The thiolate anion is generated using a mild base (K 2 CO 3 ) to prevent hydrolysis of the amide bond. The reaction is performed in dimethylformamide (DMF), a polar aprotic solvent that optimally solvates the thiolate anion, accelerating the S N 2 displacement of the chloride.
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Protocol:
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Dissolve the triazole-thiol (1.0 eq) and K 2 CO 3 (1.5 eq) in anhydrous DMF and stir for 30 minutes at room temperature to form the thiolate.
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Add the chloroacetamide intermediate (1.0 eq) from Step 2.
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Stir the reaction mixture at room temperature for 12 hours.
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Pour the mixture into ice water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol.
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Validation Checkpoint: High-resolution mass spectrometry (HRMS) must confirm the exact mass of C18H12ClF6N5OS ( m/z [M+H] + ~496.04). 1 H NMR must verify the diagnostic singlet of the newly formed thioether -CH 2
- group at ~4.0–4.2 ppm.
Part 4: In Vitro Characterization Protocols
Evaluating the biological efficacy of 1,2,4-triazole-thioacetamides requires robust, standardized assays. The following protocols are designed to assess target engagement and metabolic stability, utilizing methodologies established in [3].
Protocol A: Target Binding & Enzyme Inhibition Assay
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Causality: To quantify the inhibitory potency (IC 50 ) of the compound against a putative target (e.g., a kinase or metabolic enzyme), a fluorescence-based kinetic assay is utilized to ensure high sensitivity and real-time monitoring of enzyme activity.
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Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock solution of C18H12ClF6N5OS in 100% DMSO.
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Dilution: Create a 10-point dose-response series (ranging from 10 nM to 100 μ M) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) ensuring final DMSO concentration remains ≤ 1%.
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Incubation: Add the recombinant target enzyme to a 384-well microplate. Add the compound dilutions and incubate for 30 minutes at 25°C to allow for equilibrium binding.
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Reaction Initiation: Add the specific fluorogenic substrate to all wells to initiate the reaction.
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Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader. Calculate the initial reaction velocity ( V0 ) and determine the IC 50 using non-linear regression analysis (four-parameter logistic curve).
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Protocol B: Microsomal Stability Profiling
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Causality: The highly fluorinated nature of the compound necessitates the evaluation of its metabolic stability, particularly its susceptibility to cytochrome P450 (CYP)-mediated defluorination or oxidation at the pyridine ring.
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Step-by-Step Methodology:
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Incubation Mixture: Combine 1 μ M of C18H12ClF6N5OS with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
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Activation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
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Sampling: Aliquot 50 μ L samples at 0, 15, 30, 45, and 60 minutes.
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Quenching: Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
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Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate the intrinsic clearance ( CLint ).
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References
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Alam, M. A., et al. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Molecules, vol. 26, no. 16, 2021. Available at:[Link]
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Promkatkaew, M., et al. "Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies." ACS Omega, 2023. Available at:[Link]
